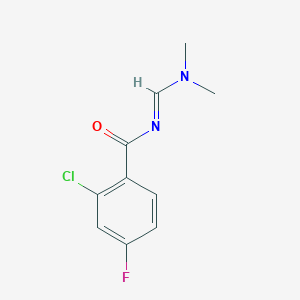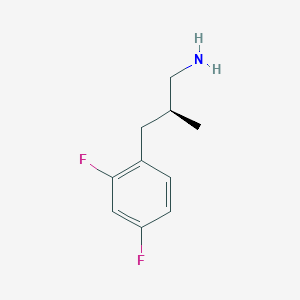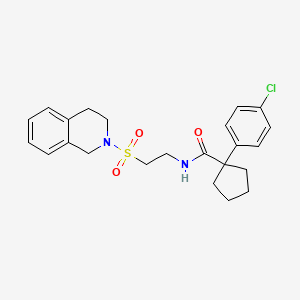![molecular formula C24H19NO7 B2795584 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 773864-49-6](/img/no-structure.png)
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are a significant class of oxygen-containing heterocycles . They are often used as building blocks in a large class of medicinal compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chromen-4-one derivatives can be synthesized through various methods . For instance, one common method involves the reaction of salicylaldehyde with α-haloketones .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with structures similar to 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one, aiming at developing efficient, polymeric supports for organic bases for use in environmentally friendly media. For instance, polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been prepared and characterized, showing promising catalytic properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the syntheses of Warfarin™ and its analogues, indicating the compound's potential role in the synthesis of medically significant molecules (Alonzi et al., 2014).
Antibacterial Effects
Compounds structurally related to this compound have shown significant antibacterial activities. A study on synthesized new derivatives of 4-hydroxy-chromen-2-one reported high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings highlight the compound's potential in developing novel organic compounds with high antibacterial efficacy (Behrami & Dobroshi, 2019).
Antioxidant Properties
The investigation into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a common structural motif with this compound, has been a focus of scientific research. These studies measure the scavenging activity of such compounds in vitro, providing insights into their potential as antioxidants in pharmaceutical applications (Stanchev et al., 2009).
Phototransformation Studies
Phototransformation of chromenones, closely related to this compound, has been studied, revealing regioselective photocyclisation and dealkoxylation under UV light. This research provides valuable insights into the behavior of chromenones under photolytic conditions, potentially guiding the design of photo-responsive materials (Khanna et al., 2015).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves the reaction of 7-hydroxy-4-chromone with 2-ethoxyphenol in the presence of a base to form 3-(2-ethoxyphenoxy)-4-chromenone. This intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a base to form the final product.", "Starting Materials": [ "7-hydroxy-4-chromone", "2-ethoxyphenol", "4-nitrobenzyl bromide", "Base (e.g. potassium carbonate, sodium hydroxide)" ], "Reaction": [ "Step 1: 7-hydroxy-4-chromone is reacted with 2-ethoxyphenol in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-ethoxyphenoxy)-4-chromenone.", "Step 2: 3-(2-ethoxyphenoxy)-4-chromenone is reacted with 4-nitrobenzyl bromide in the presence of a base (e.g. potassium carbonate, sodium hydroxide) in a solvent (e.g. DMF, DMSO) to form 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS-Nummer |
773864-49-6 |
Molekularformel |
C24H19NO7 |
Molekulargewicht |
433.416 |
IUPAC-Name |
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |
InChI-Schlüssel |
ILKKYRPYJQVTAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)
![2-(2-(4-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2795507.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2795509.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795511.png)
![4-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2795512.png)

![2-(5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2795517.png)
![2-(2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2795518.png)
![[5-Acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2795519.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2795522.png)

